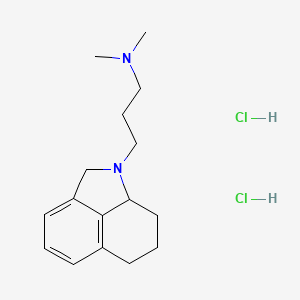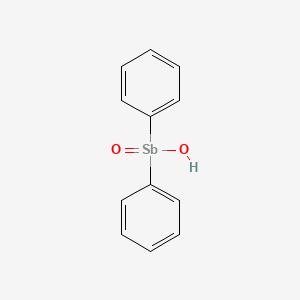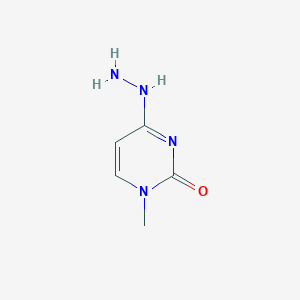
Agn-PC-0NI5K7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0NI5K7 is a compound with the chemical formula C5H8N4O. It contains a total of 18 atoms, including 8 hydrogen atoms, 5 carbon atoms, 4 nitrogen atoms, and 1 oxygen atom
Preparation Methods
The preparation of Agn-PC-0NI5K7 involves several synthetic routes and reaction conditions. One common method is the wet chemical method, which involves the reduction of silver nitrate with ethylene glycol in the presence of polyvinyl pyrrolidone (PVP) . Another method is the polyol method, which uses a polyol such as ethylene glycol as both the solvent and reducing agent . Industrial production methods often involve large-scale synthesis using these techniques to ensure high yield and purity.
Chemical Reactions Analysis
Agn-PC-0NI5K7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include silver nitrate, ethylene glycol, and polyvinyl pyrrolidone . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of silver nitrate with ethylene glycol in the presence of PVP can produce silver nanowires .
Scientific Research Applications
Agn-PC-0NI5K7 has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of silver nanowires, which have applications in optoelectronics, flexible electronics, and transparent conductive films . In biology, silver nanowires synthesized from this compound are used in biosensors and medical devices due to their excellent electrical conductivity and biocompatibility . In medicine, silver nanowires are explored for their antimicrobial properties and potential use in wound dressings . In industry, this compound is used in the production of high-performance materials and devices .
Mechanism of Action
The mechanism of action of Agn-PC-0NI5K7 involves its interaction with various molecular targets and pathways. In the synthesis of silver nanowires, the compound acts as a reducing agent, facilitating the reduction of silver ions to form silver nanowires . The molecular targets involved in this process include silver ions and the reducing agents used in the reaction. The pathways involved include the reduction and nucleation processes that lead to the formation of silver nanowires .
Comparison with Similar Compounds
Agn-PC-0NI5K7 can be compared with other similar compounds, such as AgN5 and other silver-based compounds. AgN5, for example, is a pentazolate complex that has applications in high-energy density materials . Compared to AgN5, this compound is more commonly used in the synthesis of silver nanowires and has broader applications in optoelectronics and flexible electronics . Other similar compounds include silver nanoparticles, which are also used in various scientific and industrial applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it an important precursor for the synthesis of silver nanowires, which have applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help further explore its potential and develop new applications.
Properties
IUPAC Name |
4-hydrazinyl-1-methylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-2-4(8-6)7-5(9)10/h2-3H,6H2,1H3,(H,7,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEVTBDRQLAOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=NC1=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481291 |
Source


|
| Record name | AGN-PC-0NI5K7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20555-85-5 |
Source


|
| Record name | AGN-PC-0NI5K7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
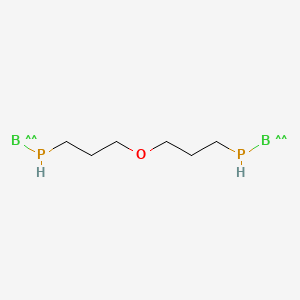
![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)
![Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14699311.png)
![Phosphorane, [(methylthio)methylene]triphenyl-](/img/structure/B14699317.png)


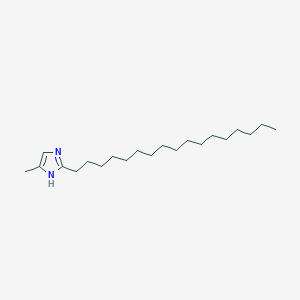
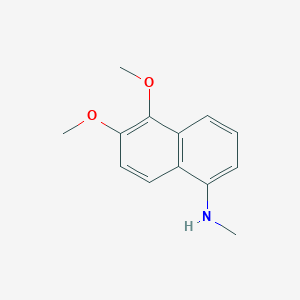

![1,1',1'',1'''-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine](/img/structure/B14699348.png)

